(4-Nitrophenyl)methyl 2,4-dinitrobenzoate
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Overview
Description
(4-Nitrophenyl)methyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C14H8N4O10 It is characterized by the presence of nitro groups on both the benzyl and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 2,4-dinitrobenzoate typically involves the esterification of 4-nitrobenzyl alcohol with 2,4-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used but typically involve the replacement of nitro groups with other functional groups.
Scientific Research Applications
(4-Nitrophenyl)methyl 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of esterification and substitution reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl 2,4-dinitrobenzoate involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction or substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include nucleophilic aromatic substitution and reduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 2,4-dinitrobenzoate: Similar in structure but with a phenyl group instead of a benzyl group.
2,4-Dinitrobenzyl 2,4-dinitrobenzoate: Similar but with additional nitro groups on the benzyl moiety.
Uniqueness
The presence of both benzyl and benzoate moieties with nitro groups allows for diverse chemical reactions and interactions, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C14H9N3O8 |
---|---|
Molecular Weight |
347.24g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2,4-dinitrobenzoate |
InChI |
InChI=1S/C14H9N3O8/c18-14(25-8-9-1-3-10(4-2-9)15(19)20)12-6-5-11(16(21)22)7-13(12)17(23)24/h1-7H,8H2 |
InChI Key |
MYLOYNFEPHXCCH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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